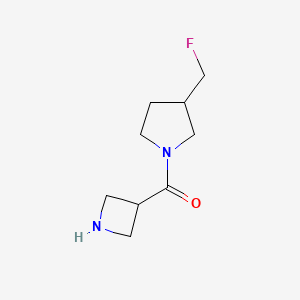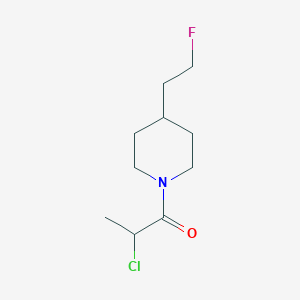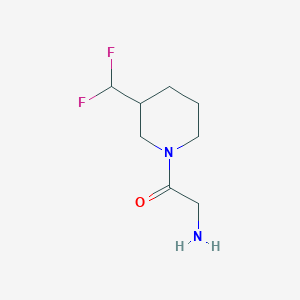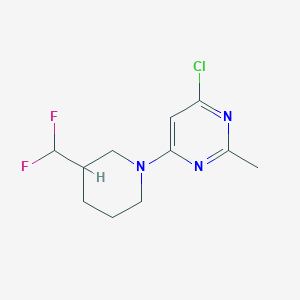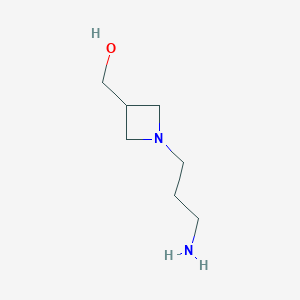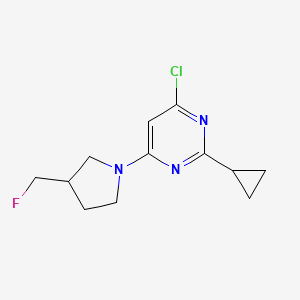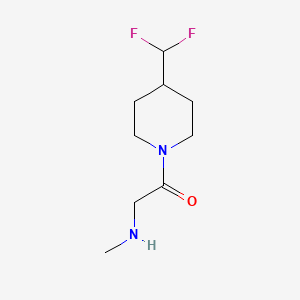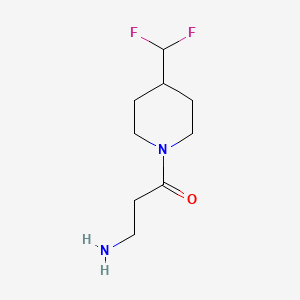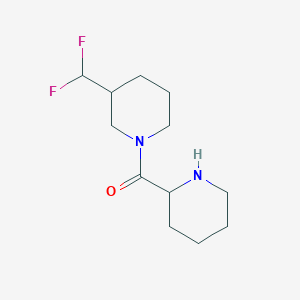
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
“(3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound with the molecular formula C12H20F2N2O . It has a molecular weight of 246.3 g/mol.
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Synthetic Methods and Intermediates
The synthesis of related compounds involves starting materials such as piperidine-4-carboxylic acid and various chlorides to afford compounds with reasonable yields. For instance, Zheng Rui (2010) outlines a synthesis process for a difluorophenyl piperidinyl methanone hydrochloride, demonstrating the accessibility of such compounds through amidation, Friedel-Crafts acylation, and hydration processes, achieving a 62.4% yield (Zheng Rui, 2010).
Structural Characterization
Studies such as those by Tamira Eckhardt et al. (2020) focus on the structural characterization of side products in the synthesis of new drug candidates, highlighting the importance of understanding the crystal and molecular structures for advancing pharmaceutical research (Eckhardt et al., 2020).
Potential Therapeutic Applications
Antimicrobial Activity
A study by L. Mallesha and K. Mohana (2014) reported the synthesis of difluorophenyl piperidinyl methanone oxime derivatives, which showed significant antimicrobial activity against tested bacterial and fungal strains, suggesting their potential as therapeutic agents (Mallesha & Mohana, 2014).
Anticancer Potential
The exploration of the anticancer effects associated with the piperidine framework has led to the synthesis of derivatives showing antiproliferative activity against human leukemia cells, as highlighted by K. Vinaya et al. (2011), indicating the significance of these compounds in developing new cancer therapies (Vinaya et al., 2011).
Advanced Material Science Applications
Structural and Thermal Analysis
C. S. Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a difluorophenyl piperidinyl methanone oxime derivative, providing insights into its stability and interaction energies, which could be relevant for material science applications (Karthik et al., 2021).
Direcciones Futuras
Piperidine derivatives, including “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.
Análisis Bioquímico
Biochemical Properties
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often results in changes in gene expression, which in turn affects cellular processes . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for developing targeted therapies and improving the compound’s efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects its activity and function, making it important to understand the mechanisms that govern its subcellular distribution.
Propiedades
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-4-3-7-16(8-9)12(17)10-5-1-2-6-15-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVPIVIKCDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


